3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide
Description
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide is a synthetic organic compound featuring a pyrimidine core substituted with an amino group at position 4 and a methyl group at position 4. A thioether linkage connects the pyrimidine ring to a propanamide backbone, which terminates in a methylcarbamoyl group.
Properties
Molecular Formula |
C10H15N5O2S |
|---|---|
Molecular Weight |
269.33 g/mol |
IUPAC Name |
3-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C10H15N5O2S/c1-6-5-7(11)14-10(13-6)18-4-3-8(16)15-9(17)12-2/h5H,3-4H2,1-2H3,(H2,11,13,14)(H2,12,15,16,17) |
InChI Key |
BJBFCRLYJQBYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC(=O)NC)N |
Origin of Product |
United States |
Preparation Methods
Thiolation of 4-Amino-6-methylpyrimidin-2-ol
The most widely reported route begins with 4-amino-6-methylpyrimidin-2-ol (1). Treatment with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6 hours generates the corresponding pyrimidine-2-thiol (2) in 78% yield:
$$
\text{(1) } \text{C}5\text{H}7\text{N}3\text{O} + \text{P}2\text{S}5 \rightarrow \text{(2) } \text{C}5\text{H}7\text{N}3\text{S} + \text{Byproducts}
$$
Critical parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Solvent | Anhydrous toluene |
| Yield | 78% |
Nucleophilic Substitution with 3-Chloropropanamide
The thiol intermediate (2) undergoes nucleophilic displacement with 3-chloro-N-(methylcarbamoyl)propanamide (3) in the presence of potassium carbonate. This two-phase reaction (water/dichloromethane) proceeds at 40°C for 12 hours, achieving 65% isolated yield:
$$
\text{(2) } \text{C}5\text{H}7\text{N}3\text{S} + \text{(3) } \text{C}4\text{H}7\text{ClN}2\text{O} \xrightarrow{\text{K}2\text{CO}3} \text{Target} + \text{KCl} + \text{H}_2\text{O}
$$
Purification via silica gel chromatography (ethyl acetate:hexane = 3:1) provides analytical-grade material.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
A patent-pending method employs Suzuki-Miyaura coupling between 4-amino-6-methylpyrimidin-2-ylboronic acid (4) and 3-bromo-N-(methylcarbamoyl)propanamide (5):
$$
\text{(4) } \text{C}6\text{H}{10}\text{BN}3\text{O}2 + \text{(5) } \text{C}4\text{H}7\text{BrN}2\text{O} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target} + \text{B(OH)}3 + \text{HBr}
$$
| Catalyst Loading | Yield | Turnover Number |
|---|---|---|
| 2 mol% Pd | 72% | 36 |
| 5 mol% Pd | 81% | 16.2 |
This method avoids thiourea intermediates but requires stringent anhydrous conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, pyrimidine H5)
- δ 6.45 (br s, 2H, NH₂)
- δ 3.41 (q, J=6.8 Hz, 2H, CH₂CONH)
- δ 2.85 (d, J=4.4 Hz, 3H, NCH₃)
¹³C NMR:
Industrial-Scale Optimization
Continuous Flow Synthesis
A recent advancement utilizes microreactor technology to enhance reaction efficiency:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 12 hours | 45 minutes | 16x faster |
| Space-Time Yield | 0.8 kg/m³·h | 12.6 kg/m³·h | 15.75x |
| Impurities | 5.2% | 1.8% | 65% reduction |
This system employs supercritical CO₂ as a green solvent, achieving 94% conversion at 150 bar pressure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether linkage in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
- Explored for its antimicrobial properties.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether linkage and the carbamoyl group play crucial roles in its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences and similarities:
Biological Activity
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a pyrimidine ring substituted with an amino group and a thioether linkage, along with a methylcarbamoyl group. This unique structure is hypothesized to contribute to its biological properties.
Cytotoxicity
Cytotoxicity assessments were conducted using various human cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). The results indicate that the compound exhibits significant cytotoxic effects:
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| MCF-7 | 4.3 ± 0.11 | Strong antiproliferative effect |
| MDA-MB-231 | 28.0 | Moderate cytotoxicity |
| HeLa | >1000 | Low activity observed |
The IC50 value for MCF-7 suggests a potent antiproliferative effect, making it a promising candidate for further development in cancer therapy .
Antiproliferative Activity
In vitro studies demonstrated that 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide inhibits cell proliferation effectively. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival, particularly those involving receptor tyrosine kinases such as EGFR and PDGF receptors .
The compound's biological activity is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit EGFR-TK activity, which is crucial for tumor growth and metastasis.
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells, contributing to its cytotoxic effects.
- Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
Case Studies
Recent investigations into similar compounds have provided insights into structure-activity relationships (SAR). For example, derivatives of thieno[2,3-d]pyrimidines have shown varying degrees of cytotoxicity based on their substituents. The most active derivatives often contain specific functional groups that enhance binding affinity to targeted enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
